Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate
Description
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate is an ethyl ester derivative featuring a butanoate backbone substituted at the 3-position with a 4-methylpyrazole moiety. Pyrazole-containing compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic structure, which enables diverse electronic and steric interactions. The methyl group at the pyrazole’s 4-position likely confers moderate steric bulk and electron-donating effects, influencing reactivity and solubility compared to analogs with electron-withdrawing substituents.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 3-(4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)5-9(3)12-7-8(2)6-11-12/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JEMJERBFWISXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=C(C=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-methyl-1H-pyrazole with ethyl 3-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Medicine: It has potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Pyrazole-Containing Esters
| Compound Name | Substituents on Pyrazole | Molecular Formula | CAS Number | Key Properties |
|---|---|---|---|---|
| This compound | 4-methyl | C₁₀H₁₆N₂O₂ | Not provided | Moderate lipophilicity, electron-donating |
| Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-... | 4-methyl, 3-CF₃ | C₁₁H₁₅F₃N₂O₂ | 1956379-36-4 | High lipophilicity, metabolic stability |
| Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate | 5-methyl, 3-NO₂ | C₁₀H₁₅N₃O₄ | 74958-34-2 | Polar, reactive, explosive potential |
Table 2: Volatility Trends in Esters (Adapted from )
| Compound | Carbon Chain Length | Volatility Trend | Retention During Wash Cycles |
|---|---|---|---|
| Ethyl crotonate | C₆ | High | Lost in first washing |
| Ethyl isovalerate | C₇ | Moderate | Lost in third washing |
| Ethyl octanoate | C₁₀ | Low | Persisted until final washing |
| Ethyl 3-(4-methyl-1H-... | C₈ (estimated) | Moderate (inferred) | Not tested |
Biological Activity
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole moiety is particularly significant, as it is known to impart various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_{11}H_{16}N_{2}O_{2} and a molecular weight of 196.25 g/mol. Its structure includes an ethyl ester group linked to a butanoate chain, with a 4-methyl-1H-pyrazole ring contributing to its biological properties.
Biological Activities
The biological activity of this compound can be attributed primarily to the pyrazole component, which has been associated with several pharmacological effects:
- Anti-inflammatory : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.
- Antitumor : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving the modulation of heat shock proteins (HSPs) that are crucial for cancer cell survival .
- Enzyme Inhibition : The compound may interact with various enzymes, impacting biological pathways relevant to disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |
| Antitumor | Modulation of heat shock proteins | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study 1: Antitumor Activity
A study focused on the antitumor potential of pyrazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of HSP90, a chaperone protein essential for cancer cell growth .
Case Study 2: Anti-inflammatory Effects
Research on pyrazole-based compounds demonstrated their effectiveness in reducing inflammation in animal models. This compound was shown to significantly decrease inflammatory markers when administered in controlled doses.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The pyrazole ring can modulate enzyme activities and receptor interactions, influencing various biological pathways. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell proliferation.
Comparison with Similar Compounds
This compound shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities. Below is a comparison table highlighting these compounds:
Table 2: Comparison of Pyrazole Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate | Similar ester structure | Variations in biological activity due to position |
| 4-Methylpyrazole | Simple pyrazole without ester functionality | Known for strong anti-inflammatory properties |
| Pyrazolo[3,4-b]quinolin | More complex structure | Exhibits potent antitumor effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
